2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Description
2-((5-(4-(2-(4-Chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine moiety substituted with a 4-chlorophenylacetyl group. The molecule also contains a thioether bridge and an N-isopropylacetamide side chain.
The synthesis of such derivatives typically involves nucleophilic substitution reactions between thiadiazole precursors and functionalized piperazines or acetamide intermediates. For example, analogous compounds are synthesized via reactions of 2-chloro-N-(thiadiazol-2-yl)acetamide with substituted piperazines under mild alkaline conditions .
Properties
IUPAC Name |
2-[[5-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S2/c1-13(2)21-16(26)12-28-19-23-22-18(29-19)25-9-7-24(8-10-25)17(27)11-14-3-5-15(20)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAUTXMXINPRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide represents a class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 510.97 g/mol. The structure features a piperazine ring, a thiadiazole moiety, and a chlorophenyl acetyl group, which are critical for its biological activity.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various in vitro and in vivo studies.
Anticancer Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer effects across multiple cancer types. For instance:
- In vitro studies demonstrated that thiadiazole derivatives can decrease cell viability in human leukemia, lung cancer, ovarian cancer, and breast cancer cell lines .
- In vivo studies have shown reduced tumor growth in xenograft models when treated with thiadiazole derivatives .
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Several studies report that these compounds can trigger apoptosis in cancer cells through caspase activation and PARP inhibition .
- Targeting Specific Enzymes : Some derivatives have been identified to inhibit carbonic anhydrases (CA II and CA IX), which are implicated in tumor progression .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
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Study on Human Breast Cancer Cells : A derivative exhibited an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy .
Compound IC50 (μM) Cancer Type 5e 18 Breast BPTES 10 Lymphoma - Thiadiazole Derivatives Against Colon Cancer : In a study focusing on colon cancer cell lines (HCT-116), significant decreases in cell viability were observed with certain thiadiazole derivatives .
Research Findings
Recent literature emphasizes the potential of thiadiazole derivatives as anticancer agents:
- A review article summarized various thiadiazole compounds that demonstrated efficacy against different cancer models, highlighting their ability to induce apoptosis and inhibit tumor growth .
- Another study focused on the structure-activity relationship (SAR) of these compounds, identifying key functional groups that enhance their biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Thermal Stability : The melting point of the target compound is expected to fall within the range of 160–230°C, similar to analogs 4g–5a , depending on crystallinity and hydrogen bonding .
Spectroscopic Trends : All analogs exhibit characteristic NH (3260–3300 cm⁻¹) and C=O (1675–1690 cm⁻¹) IR peaks, suggesting consistency in acetamide and thiadiazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
